molecular formula C17H20N4O2 B5743991 (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Cat. No.: B5743991
M. Wt: 312.37 g/mol
InChI Key: RJIALHDAGNCUBB-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-ethoxybenzoyl chloride with 4-pyrimidin-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, a one-pot synthesis method can be employed. This method involves the continuous reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, followed by the addition of an organic solvent, Lewis acid, phenetole, and borohydride to undergo Friedel-Crafts acylation and hydroboration reduction reactions . This process is advantageous due to its simplicity, reduced catalyst consumption, and lower production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxyphenyl)-(2-pyridinyl)methanone
  • (4-Ethoxyphenyl)-(4-methoxyphenyl)methanone
  • (4-Ethoxyphenyl)-(4-tert-butylphenyl)methanone

Uniqueness

(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-6-4-14(5-7-15)16(22)20-10-12-21(13-11-20)17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIALHDAGNCUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328481
Record name (4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438467-96-0
Record name (4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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